N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide
Description
N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
Properties
IUPAC Name |
N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18-8-6-11-12(4-3-5-13(11)18)15(20)19(2)9-7-14-16-10-21-17-14/h3-6,8,10H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFPXKFSRWAQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N(C)CCC3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of a suitable hydrazide with a nitrile oxide, which is generated in situ from a nitrile and an oxidizing agent.
Coupling of the Indole and 1,2,4-Oxadiazole Units: The indole and 1,2,4-oxadiazole units can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the oxadiazole ring.
N-Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The 1,2,4-oxadiazole moiety can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N,1-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]indole-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also contain the indole core and exhibit various biological activities.
1,2,4-Oxadiazole Derivatives: Compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which contain the 1,2,4-oxadiazole ring and have been studied for their anti-infective properties.
The uniqueness of this compound lies in the combination of the indole and 1,2,4-oxadiazole moieties, which can result in synergistic effects and enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
